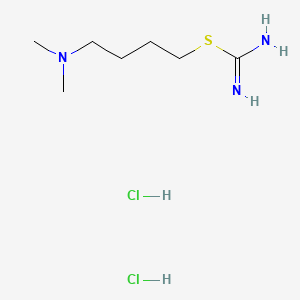

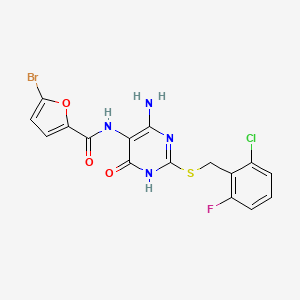

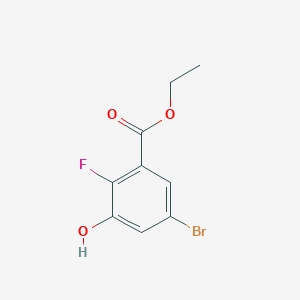

![molecular formula C20H15N3OS B2855976 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392243-46-8](/img/structure/B2855976.png)

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

This compound has shown significant antimycobacterial activity. In a study, it demonstrated two-fold higher activity against Mycobacterium avium subsp. paratuberculosis than rifampicin and three-fold higher activity than ciprofloxacin .

Cytotoxicity

The compound has been found to demonstrate insignificant toxicity against the human monocytic leukemia THP-1 cell line . This suggests potential applications in the field of oncology, where selective cytotoxicity is a key factor.

Photosynthetic Electron Transport Inhibition

The compound has been found to inhibit photosynthetic electron transport (PET) in isolated spinach (Spinacia oleracea L.) chloroplasts . This could have implications for the study of photosynthesis and potentially in the development of herbicides.

Antibacterial Activity

The compound has shown high biological activity against Staphylococcus aureus as well as methicillin-resistant strains . This suggests potential applications in the development of new antibacterial agents.

Antitubercular Activity

The compound has shown higher activity against Mycobacterium marinum than the standard isoniazid . This suggests potential applications in the treatment of tuberculosis.

Antiviral Activity

Quinazoline and quinazolinone derivatives, which include this compound, have shown anti-HIV activity . This suggests potential applications in the treatment of HIV.

Wirkmechanismus

Mode of Action

According to a study , naphthamide derivatives, which include the compound , have been found to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. The most potent compounds were found to be competitive and reversible MAO inhibitors . This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme’s activity.

Pharmacokinetics

One study mentions that lipophilicity can have a great impact on target and off-target interactions, suggesting that the compound’s lipophilicity could influence its bioavailability and distribution within the body.

Eigenschaften

IUPAC Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-13-7-2-4-10-15(13)19-22-23-20(25-19)21-18(24)17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOQIYBZWQLSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

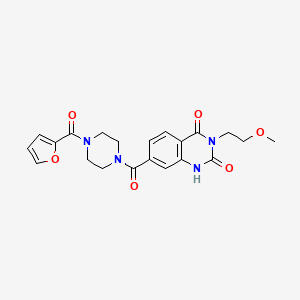

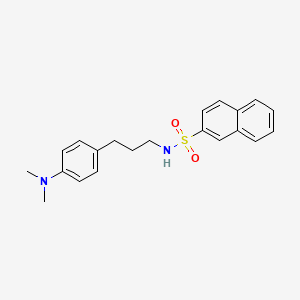

![N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2855893.png)

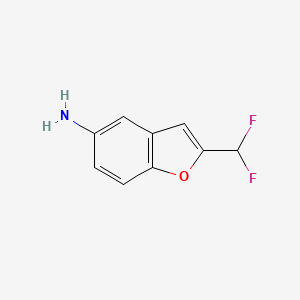

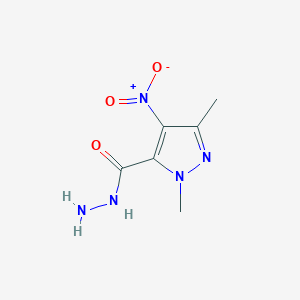

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2855910.png)

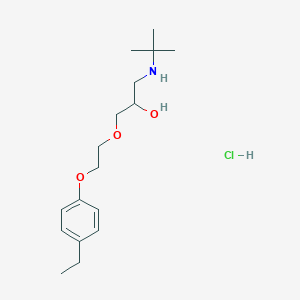

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)

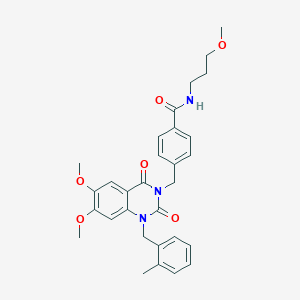

![(3-Amino-5-((3-methoxyphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2855915.png)